molecular formula C15H18N2O3S B344757 [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-44-7

[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine

Cat. No. B344757
CAS RN: 898650-44-7
M. Wt: 306.4g/mol
InChI Key: YWBHZWHZTSUNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” is a chemical compound with the molecular formula C16H25NO3S . It is a derivative of sulfonamide, a group of compounds known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of sulfonamides like “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” often involves the use of boronic esters. Protodeboronation, a process that involves the removal of a boron atom from an organic compound, is a key step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” is characterized by the presence of a sulfonamide functional group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .


Chemical Reactions Analysis

Sulfonamides like “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” can undergo a variety of chemical reactions. For instance, they can participate in protodeboronation reactions, which involve the removal of a boron atom from an organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” include a molecular weight of 311.44, a boiling point of 445.2±55.0 °C, and a density of 1.129±0.06 g/cm3 .

Scientific Research Applications

Sulfonamide Compounds in Scientific Research

Biopolymer Modification and Drug Delivery Applications

  • Xylan derivatives, including xylan sulfates, are being explored for their potential in creating nanoparticles for drug delivery applications. Chemical modifications of xylan, a biopolymer, have led to the synthesis of ethers and esters with specific properties, indicating the role of sulfonyl-containing compounds in developing novel materials for biomedical applications (Petzold-Welcke et al., 2014).

Environmental and Health Impact Studies

  • Studies on perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) explore their environmental persistence and toxicological impact, including their activation of peroxisome proliferator-activated receptor alpha (PPARα) and effects on immune modulation. These studies underscore the importance of understanding the environmental and health impacts of sulfonate and sulfonyl-containing compounds (DeWitt et al., 2009).

Neuroprotection and Cytoprotection

  • Dapsone, a sulfone with antimicrobial activity, has been investigated for its neuroprotective and cytoprotective properties beyond its traditional use in dermatology. Its antioxidant, antiexcitotoxic, and antiapoptotic effects in various models of disease highlight the therapeutic potential of sulfone compounds in neuroprotection and cytoprotection (Diaz‐Ruiz et al., 2021).

Analytical Methods for Sulfonamides

  • Capillary electrophoresis has been employed for the analysis of sulfonamides, demonstrating the ongoing need for accurate and efficient analytical methods to understand and utilize these compounds across various applications, including pharmaceuticals and environmental monitoring (Hoff & Kist, 2009).

Mechanism of Action

While the specific mechanism of action of “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” is not known, sulfonamides in general are known to inhibit the activity of certain enzymes, thereby disrupting the metabolic processes of certain organisms .

Future Directions

The future directions for research on “[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine” and similar compounds could involve further exploration of their synthesis, as well as their potential applications in medicine and other fields .

properties

IUPAC Name

3-methyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-9-20-15-7-6-14(10-12(15)2)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBHZWHZTSUNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.